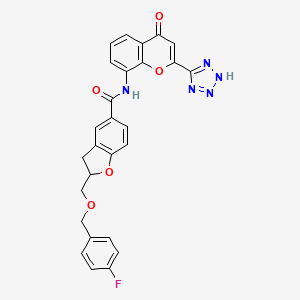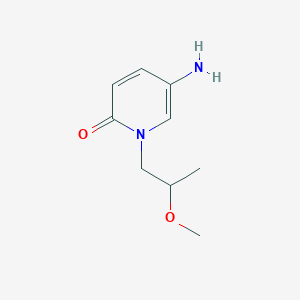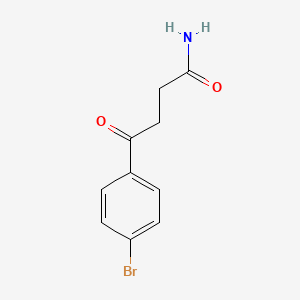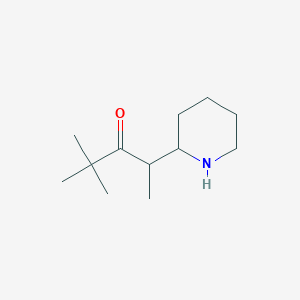![molecular formula C10H17IO3 B13061674 2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane](/img/structure/B13061674.png)
2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane is an organic compound with the molecular formula C₁₀H₁₇IO₃ It is characterized by the presence of an iodo-substituted oxolane ring and an oxane ring connected via an oxy-methyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane typically involves the iodination of an oxolane derivative followed by the formation of the oxy-methyl linkage with an oxane derivative. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The subsequent coupling reaction may involve the use of a base to promote the formation of the oxy-methyl bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the iodine atom, resulting in deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Deiodinated oxolane and oxane derivatives.
Substitution: Various substituted oxolane and oxane compounds depending on the nucleophile used.
科学研究应用
2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane involves its interaction with specific molecular targets, leading to various biochemical effects. The iodine atom and the oxy-methyl linkage play crucial roles in its reactivity and interactions. The compound may interact with enzymes or receptors, modulating their activity and leading to downstream effects in biological systems.
相似化合物的比较
Similar Compounds
- 2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane
- 2-{[(4-Chlorooxolan-3-yl)oxy]methyl}oxane
- 2-{[(4-Fluorooxolan-3-yl)oxy]methyl}oxane
Uniqueness
2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and higher reactivity make this compound particularly interesting for various chemical transformations and applications.
属性
分子式 |
C10H17IO3 |
|---|---|
分子量 |
312.14 g/mol |
IUPAC 名称 |
2-[(4-iodooxolan-3-yl)oxymethyl]oxane |
InChI |
InChI=1S/C10H17IO3/c11-9-6-12-7-10(9)14-5-8-3-1-2-4-13-8/h8-10H,1-7H2 |
InChI 键 |
ZMMJHCBQYBZMLC-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)COC2COCC2I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13061611.png)




![rel-(+)-(1R,2Z,6E,10S)-7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid](/img/structure/B13061637.png)


![8-hydroxy-2,2-dimethyl-2H-benzo[g]chromene-5,10-dione](/img/structure/B13061651.png)

